molecular formula C24H28ClN3O4S B2661135 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217236-24-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

Cat. No. B2661135
CAS RN: 1217236-24-2
M. Wt: 490.02
InChI Key: JRVMQSUHWZQOEY-YGCVIUNWSA-N
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Description

The compound “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . This ring is substituted with a dimethoxy group (two methoxy groups) at positions 4 and 7 . The molecule also contains a cinnamamide group (an amide derivative of cinnamic acid) and a morpholinoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2-yl ring would likely contribute to the rigidity of the molecule, while the dimethoxy, cinnamamide, and morpholinoethyl groups could potentially introduce some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzo[d]thiazol-2-yl ring could potentially make it somewhat hydrophobic, while the amide group in the cinnamamide moiety and the morpholino group could potentially confer some degree of polarity .

properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S.ClH/c1-29-19-9-10-20(30-2)23-22(19)25-24(32-23)27(13-12-26-14-16-31-17-15-26)21(28)11-8-18-6-4-3-5-7-18;/h3-11H,12-17H2,1-2H3;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVMQSUHWZQOEY-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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